molecular formula C14H9F2NOS B13930120 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole

Cat. No.: B13930120
M. Wt: 277.29 g/mol
InChI Key: LGCIPHNSAGRIQS-UHFFFAOYSA-N
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Description

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is a fluorinated benzothiazole derivative characterized by a phenoxy group substituted with two fluorine atoms at the methylene bridge. This structural motif enhances its metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical applications, particularly in anticancer and antimicrobial therapies . The benzo[d]thiazole core is known for its ability to intercalate with biological targets, while the difluorophenoxy moiety improves resistance to oxidative degradation .

Properties

Molecular Formula

C14H9F2NOS

Molecular Weight

277.29 g/mol

IUPAC Name

2-[difluoro(phenoxy)methyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9F2NOS/c15-14(16,18-10-6-2-1-3-7-10)13-17-11-8-4-5-9-12(11)19-13/h1-9H

InChI Key

LGCIPHNSAGRIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C2=NC3=CC=CC=C3S2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with difluoromethyl phenyl ether under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole

Structural Differences: The phenoxy group is replaced with a phenylselenyl (-SePh) group. Synthesis: Achieved via copper-promoted reaction of 2-(bromodifluoromethyl)benzo-1,3-thiazole with diphenyl diselenide (82% yield) . Properties:

  • Higher molecular weight (due to Se) reduces bioavailability compared to the oxygen-based analog.
    Applications : Primarily explored for antitumor activity, though selenyl derivatives are less advanced in clinical trials due to toxicity risks .

2-(4-Halophenyl)benzothiazoles

Examples: 2-(4'-Bromophenyl)benzothiazole, 2-(4'-fluorophenyl)benzothiazole. Structural Differences: Lack the difluoromethylene-phenoxy moiety; instead, halogen substituents are directly attached to the phenyl ring. Biological Activity:

  • Halogens (Br, F) enhance cytochrome P450 1A1 induction, critical for prodrug activation in anticancer agents .
  • 2-(4'-Cyanophenyl)benzothiazole shows lung-selective enzyme induction, doubling activity compared to liver . Advantage Over Target Compound: Simpler synthesis but lower metabolic stability due to absence of fluorinated groups .

Amide Derivatives of 2-(Benzo[d]thiazol-2-yl)phenol

Examples: 3-(2-(Benzo[d]thiazol-2-yl)phenoxy)propanoyl chloride derivatives. Structural Differences: Feature amide linkages instead of difluoromethylene bridges. Biological Activity:

  • Compounds 4e–4h exhibit potent antibacterial and antifungal activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) .
    Advantage Over Target Compound : Broader spectrum of antimicrobial action but reduced selectivity for cancer targets .

Fluorinated Antitumor Benzothiazoles (e.g., 5F 203)

Structural Differences: Retain benzothiazole core but lack the phenoxymethyl group; instead, fluorination occurs on the phenyl ring. Mechanism: AhR-mediated CYP1A1 induction, leading to DNA adduct formation . Advantage Over Target Compound: Proven clinical progression (e.g., Phortress prodrug) but require parenteral administration due to poor solubility .

Physicochemical and Pharmacokinetic Comparison

Property 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole 5F 203
Molecular Weight ~295 g/mol ~348 g/mol ~260 g/mol
LogP 3.2 (predicted) 3.8 (predicted) 2.9
Metabolic Stability High (C-F bonds resist oxidation) Moderate (Se susceptible to metabolism) Moderate
Synthetic Yield Not reported 82% 75% (prodrug synthesis)

Critical Evaluation of Contradictions and Limitations

  • Selenium vs. Oxygen : While selenyl derivatives show stronger antioxidant activity, their toxicity profile limits therapeutic use .
  • Fluorination Impact : Fluorine improves stability but may reduce solubility, necessitating prodrug strategies (e.g., Phortress) .
  • Antimicrobial vs. Antitumor Focus : Amide derivatives excel in antimicrobial assays but lack antitumor data, highlighting a trade-off in target selectivity .

Biological Activity

2-(Difluoro(phenoxy)methyl)benzo[d]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole typically involves a multi-step process. A common method includes the condensation of 2-aminobenzenethiol with difluoromethylated phenolic compounds. This reaction can yield various derivatives that may exhibit different biological activities. For instance, the synthesis involves using bromodifluoroacetic acid to prepare intermediates that are further reacted to obtain the final product with high yields .

Anticancer Properties

Research indicates that thiazole derivatives, including those related to 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole, exhibit significant anticancer properties. A study highlighted that certain benzothiazole derivatives showed marked cytotoxicity against leukemia cell lines, with IC50 values ranging from 4 to 9 µM . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound ALeukemia (MT-4)4-9
Compound BSolid Tumors>10

Antimicrobial Activity

Despite the promising anticancer activity, studies have shown limited antimicrobial effects for compounds similar to 2-(Difluoro(phenoxy)methyl)benzo[d]thiazole. In vitro evaluations against various bacterial strains, including Staphylococcus aureus and Salmonella spp., revealed no significant inhibitory activity . This suggests that while certain derivatives may have anticancer properties, their effectiveness as antimicrobial agents is minimal.

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular targets. For instance, certain compounds have been shown to inhibit specific proteins associated with cancer cell proliferation. Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their antiproliferative activity .

Case Studies

  • Anticancer Activity in Leukemia : A study evaluated a series of benzothiazole derivatives for their ability to inhibit the proliferation of leukemia cells. The results demonstrated that modifications in the phenyl ring significantly impacted their cytotoxicity, suggesting potential pathways for drug development targeting leukemia .
  • Evaluation Against Drug-Resistant Strains : Another investigation assessed the efficacy of thiazole derivatives against drug-resistant cancer cell lines. The findings indicated that certain structural modifications could enhance activity against multidrug-resistant tumors, highlighting the importance of ongoing research in this area .

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